

Application Note: Quantification of Pitofenone using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Pitofenone

Cat. No.: B1678488

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Introduction

Pitofenone is an antispasmodic agent, often used in combination with other drugs like fenpiverinium bromide and diclofenac potassium to alleviate pain and smooth muscle spasms. [1] Its chemical name is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate, with a molecular formula of C₂₂H₂₅NO₄ and a molecular weight of 367.45 g/mol. [1] Accurate and reliable quantification of **Pitofenone** in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of **Pitofenone**.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the simultaneous estimation of **Pitofenone** and Fenpiverinium. [2][3]

Materials and Reagents

- **Pitofenone** Hydrochloride (Reference Standard)
- Fenpiverinium Bromide (Reference Standard)
- Acetonitrile (HPLC Grade)

- Diammonium Hydrogen Orthophosphate (AR Grade)
- Water (HPLC Grade)
- Methanol (HPLC Grade)[3]
- Tablets containing **Pitofenone** Hydrochloride

Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system with a UV-Vis detector.
- Column: Thermo Kromasil C18 (250 mm x 4.6 mm, 5 μ m)[2][3]
- Mobile Phase: Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)[2][3]
- Flow Rate: 1.0 mL/min[2][3]
- Detection Wavelength: 220 nm[2][3]
- Injection Volume: 20 μ L
- Column Temperature: Ambient

Preparation of Solutions

- Buffer Preparation (pH 7.2): Dissolve an appropriate amount of diammonium hydrogen orthophosphate in HPLC grade water to prepare a buffer solution and adjust the pH to 7.2 using orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and transfer 10 mg of **Pitofenone** HCl reference standard into a 10 mL volumetric flask. Dissolve in a small amount of methanol and make up the volume with the mobile phase to obtain a concentration of 1000 μ g/mL.[3]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 6 to 14 μ g/mL for **Pitofenone** HCl using the mobile phase.[2][3]
- Sample Preparation (from Tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 5 mg of **Pitofenone** HCl and transfer it to a 50 mL volumetric flask.[3]
- Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.[3]
- Make up the volume with methanol and mix well.
- Filter the solution through a 0.45 µm membrane filter.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL of **Pitofenone** HCl).

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3][4]

System Suitability

System suitability parameters are essential to ensure the HPLC system is performing adequately.

Parameter	Acceptance Criteria	Typical Value
Tailing Factor	≤ 2	1.03[3]
Theoretical Plates	> 2000	> 3000
% RSD of Peak Areas (n=6)	$\leq 2.0\%$	$< 2.0\%$ [2][3]

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard solution.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Pitofenone HCl	6 - 14	0.9989[3]

Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).

Analyte	Spiked Level	% Recovery	% RSD
Pitofenone HCl	80%	98.0 - 102.0	< 2.0
100%	98.0 - 102.0	< 2.0	
120%	98.0 - 102.0	< 2.0	

Note: The table presents typical acceptance criteria. One study found a mean recovery of 99.09% with an RSD of 1.27%.[3]

Precision

The precision of the method was evaluated by analyzing the standard solution six times on the same day (intra-day) and on three different days (inter-day).

Precision	% RSD
Intra-day	< 2.0%
Inter-day	< 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Pitofenone HCl	0.0927[2][3]	0.281[2][3]

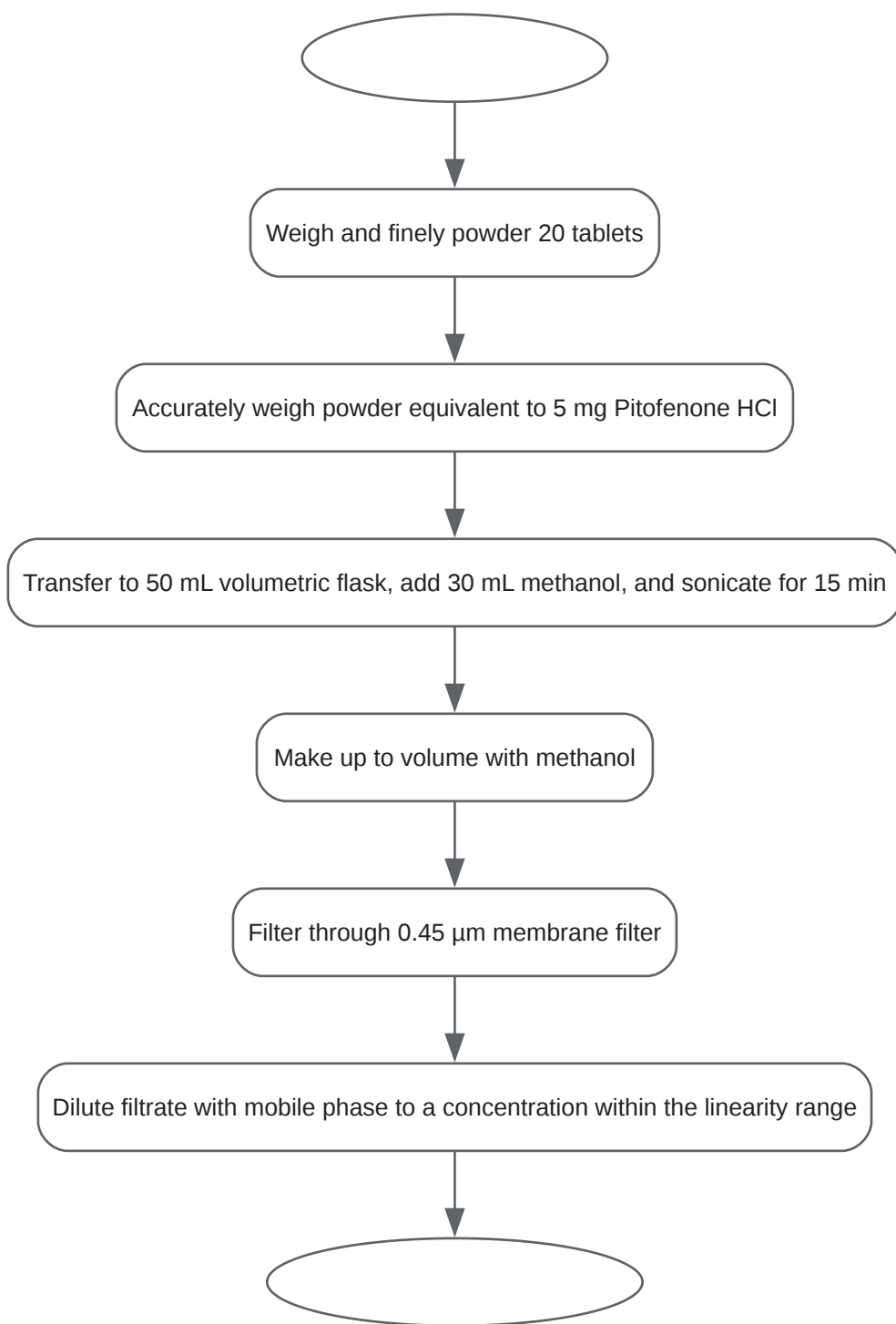
Comparative Summary of HPLC-UV Methods for Pitofenone

Several HPLC methods have been reported for the quantification of **Pitofenone**, often in combination with other active pharmaceutical ingredients. The following table summarizes the key parameters of some of these methods.

Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Analytes	Reference
Thermo Kromasil C18	Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45)	1.0	220	Pitofenone HCl, Fenpiverinium Bromide	[2] [3]
Discovery C18 (250mm x 4.6 mm, 5μ)	Ortho phosphoric acid : Acetonitrile (50:50)	1.0	241	Pitofenone, Fenpiverinium, Diclofenac	[1]
Inertsil ODS 3V C-18	Sodium dihydrogen phosphate buffer (0.05M, pH 5.0) : Methanol (53:47)	1.0	286	Pitofenone HCl, Metamizole Sodium	[5] [6]
Kromasil C18 (250mm x 4.6mm, 5μm)	Buffer : Acetonitrile (35:65)	1.0	215	Pitofenone, Diclofenac Potassium, Fenpiverinium Bromide	[4]

Visualized Workflows

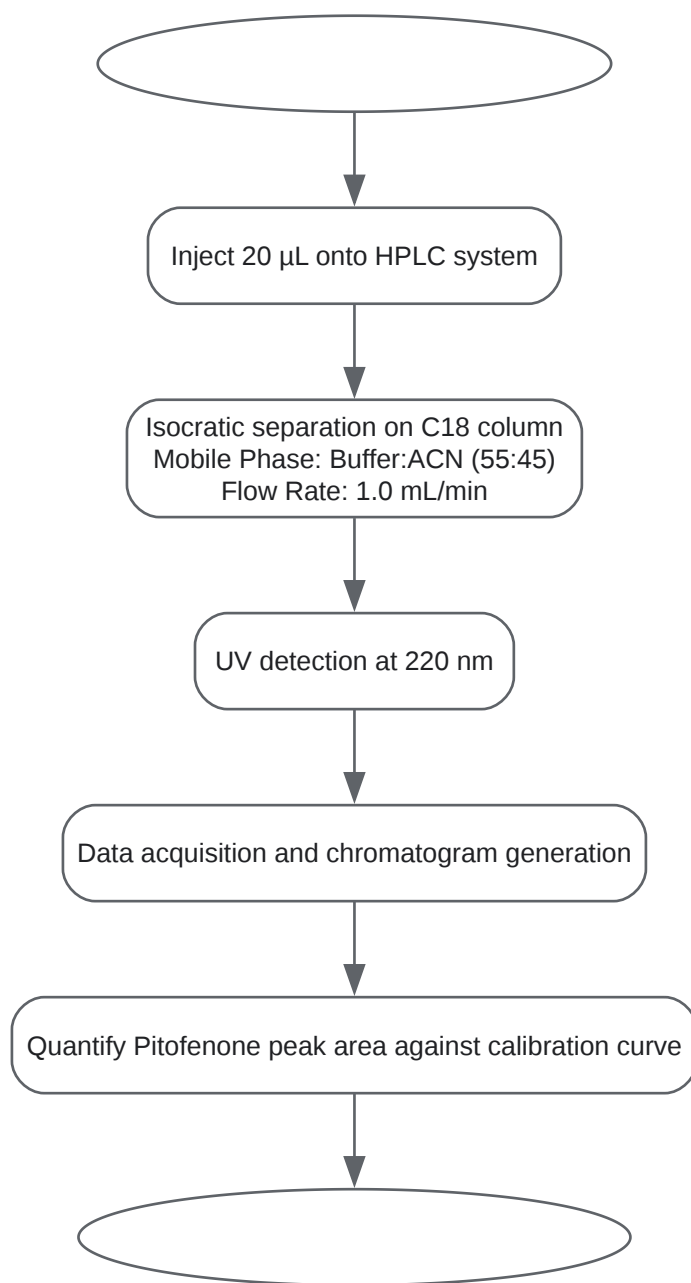
Sample Preparation Workflow



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Caption: Workflow for the preparation of a tablet sample for HPLC analysis.

HPLC-UV Analysis Workflow



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Caption: General workflow for the HPLC-UV analysis of **Pitofenone**.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of **Pitofenone** in pharmaceutical dosage forms.[2] The method is validated according to ICH guidelines, ensuring its reliability for routine quality control analysis. The provided experimental

protocol and comparative data can serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

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